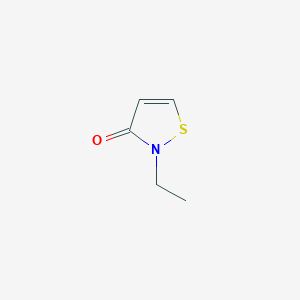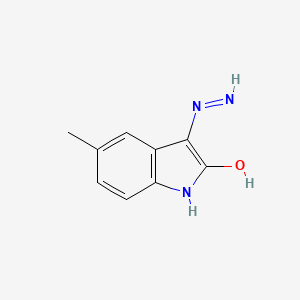![molecular formula C16H14F2O2 B13097470 2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Difluoro-3-isopropoxy-[1,1’-biphenyl]-4-carbaldehyde: is a chemical compound with the following structural formula:
C12H8F2O
It belongs to the class of biphenyl derivatives and contains both fluoro and isopropoxy functional groups. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following:
-
Boron Reagent Synthesis: : Start by preparing a boron reagent, such as a pinacol boronic ester . These boronic esters serve as valuable building blocks in organic synthesis.
-
Protodeboronation: : Utilize a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This step yields the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions:
Hydromethylation: The compound undergoes formal anti-Markovnikov alkene hydromethylation, a valuable transformation . This reaction involves the addition of a hydrogen atom and a methyl group to an alkene.
Radical Initiators: Used for protodeboronation.
Matteson–CH₂–Homologation: Paired with protodeboronation to achieve hydromethylation .
Major Products: The major product of hydromethylation is the target compound itself.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in various organic syntheses.
Biology: Investigated for potential biological activities.
Medicine: Explored for medicinal applications.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Properties
Molecular Formula |
C16H14F2O2 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
3-fluoro-4-(4-fluorophenyl)-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C16H14F2O2/c1-10(2)20-16-12(9-19)5-8-14(15(16)18)11-3-6-13(17)7-4-11/h3-10H,1-2H3 |
InChI Key |
CJVHEPGVIYEAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)C2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
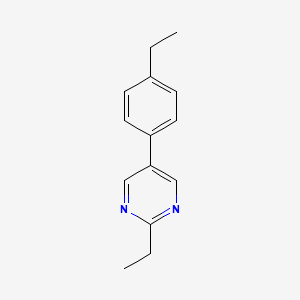
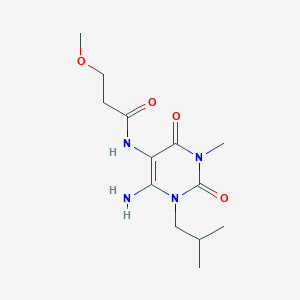

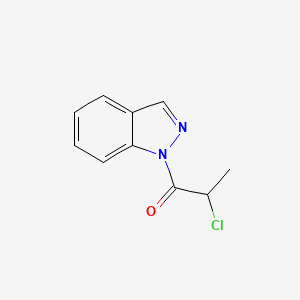

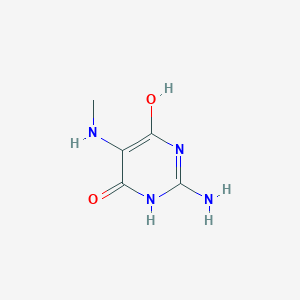
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)

![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
